REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7](C(N(OC)C)=O)[CH:8]=[C:9]([CH:16]=1)[C:10](N(OC)C)=[O:11])([CH3:4])([CH3:3])[CH3:2].[CH3:23][Mg]Br.Cl.CC[O:29][CH2:30][CH3:31]>C1COCC1>[C:10]([C:9]1[CH:16]=[C:5]([C:1]([CH3:2])([CH3:3])[CH3:4])[CH:6]=[C:7]([C:30](=[O:29])[CH3:31])[CH:8]=1)(=[O:11])[CH3:23]
|
Name
|
5-tert-butyl-N,N′-dimethoxy-N,N′-dimethylisophthalamide
|
Quantity
|
254 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C(=O)N(C)OC)C1)C(=O)N(C)OC
|
Name
|
|
Quantity
|
4.48 mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred at RT for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled during the addition, such that the temperature
|
Type
|
CUSTOM
|
Details
|
was kept between −10° C. and +5° C
|
Type
|
ADDITION
|
Details
|
On completion of addition
|
Type
|
CUSTOM
|
Details
|
the cooling was removed
|
Type
|
ADDITION
|
Details
|
The reaction solution was then added slowly to a cooled mixture of HCl (1 M, 500 ml) and ice
|
Type
|
CUSTOM
|
Details
|
During this hydrolysis
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with MtB ether (1×500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 123 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |